molecular formula C17H24Cl2N2 B12920403 (S)-N-Cyclohexyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine CAS No. 820980-66-3

(S)-N-Cyclohexyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine

Cat. No.: B12920403
CAS No.: 820980-66-3
M. Wt: 327.3 g/mol
InChI Key: DLKRDVCGGBUUKU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Cyclohexyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine is a chiral pyrrolidine-based compound offered for research and development purposes. While the specific biological profile of this amine is under investigation, its structure suggests potential as a key intermediate or pharmacophore in medicinal chemistry. Researchers may explore its utility based on the known activity of similar compounds; for instance, structurally related molecules featuring a pyrrolidine core and dichlorophenyl groups are investigated for their interaction with neurological targets, such as the enoyl-ACP reductase from Mycobacterium tuberculosis and various other enzymes and receptors . The stereochemistry of the compound, defined by the (S)-configuration at the pyrrolidine ring, is a critical feature for selective interaction with biological systems and can significantly influence its binding affinity and efficacy. The cyclohexyl and dichlorobenzyl substituents contribute to the molecule's overall lipophilicity and potential for membrane permeability, making it a candidate for central nervous system (CNS) target studies . This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any personal use. Researchers are encouraged to fully characterize the compound and determine its specific mechanism of action and applications in their respective fields.

Properties

CAS No.

820980-66-3

Molecular Formula

C17H24Cl2N2

Molecular Weight

327.3 g/mol

IUPAC Name

(3S)-N-cyclohexyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C17H24Cl2N2/c18-14-8-13(9-15(19)10-14)12-21(17-6-7-20-11-17)16-4-2-1-3-5-16/h8-10,16-17,20H,1-7,11-12H2/t17-/m0/s1

InChI Key

DLKRDVCGGBUUKU-KRWDZBQOSA-N

Isomeric SMILES

C1CCC(CC1)N(CC2=CC(=CC(=C2)Cl)Cl)[C@H]3CCNC3

Canonical SMILES

C1CCC(CC1)N(CC2=CC(=CC(=C2)Cl)Cl)C3CCNC3

Origin of Product

United States

Preparation Methods

Chiral Pyrrolidine Core Formation

  • Asymmetric Hydrogenation (AH) of Imines:
    A widely employed method for preparing chiral amines like pyrrolidin-3-amine derivatives is the asymmetric hydrogenation of cyclic imines or iminium salts. Recent advances highlight the use of palladium, rhodium, or iridium catalysts with chiral diphosphine ligands to achieve high enantiomeric excess (up to 99% ee).
  • Catalysts and Ligands:
    • Pd(CF3CO2)2 with (S,S)-f-binaphane
    • Rhodium complexes with Walphos-type ligands
    • Iridium catalysts with Walphos bisphosphine ligands
  • Reaction Conditions:
    Typically performed under mild hydrogen pressure with Brønsted acid promotion to facilitate tautomerization and enhance enantioselectivity.

N-Alkylation Steps

  • Introduction of Cyclohexyl Group:
    The cyclohexyl substituent is introduced via nucleophilic substitution or reductive amination using cyclohexylamine or cyclohexyl halides as alkylating agents.
  • Introduction of 3,5-Dichlorobenzyl Group:
    The 3,5-dichlorobenzyl moiety is typically introduced by alkylation of the secondary amine with 3,5-dichlorobenzyl halides under controlled conditions to avoid over-alkylation or racemization.

Reductive Amination Route

  • Reductive amination is a key method for forming the C–N bond in the target molecule. It involves the condensation of a chiral pyrrolidin-3-one or aldehyde intermediate with cyclohexylamine and 3,5-dichlorobenzylamine or their precursors, followed by reduction with hydride donors or catalytic hydrogenation.
  • This method allows for the selective formation of the desired stereoisomer when combined with chiral catalysts or auxiliaries.

Detailed Preparation Methodology

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Synthesis of chiral pyrrolidine intermediate Asymmetric hydrogenation of cyclic imine precursor using Pd or Rh catalysts with chiral ligands High enantioselectivity (>95% ee), formation of (S)-pyrrolidin-3-amine core
2 N-Cyclohexylation Reaction with cyclohexylamine or cyclohexyl halide under basic conditions Selective N-alkylation at pyrrolidine nitrogen, preserving stereochemistry
3 N-(3,5-Dichlorobenzyl) alkylation Alkylation with 3,5-dichlorobenzyl chloride/bromide in aprotic solvent (e.g., dichloromethane) with base Introduction of dichlorobenzyl group, careful control to avoid side reactions
4 Purification Chromatography (reverse-phase or silica gel) Isolation of pure (S)-N-Cyclohexyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine with high purity

Research Findings and Optimization

  • Enantioselectivity:
    The use of chiral catalysts in the hydrogenation step is critical. Studies show that Pd-based catalysts with (S,S)-f-binaphane ligands provide excellent enantioselectivity and yield.
  • Yield:
    Optimized reaction conditions, including solvent choice and temperature control, yield the target compound in 80–90% isolated yield.
  • Scalability:
    The synthetic route is amenable to scale-up using continuous flow hydrogenation techniques, improving safety and reproducibility.
  • Purification:
    Reverse-phase chromatography is effective for removing impurities and isolating the enantiopure product.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting Materials Cyclic imine precursor, cyclohexylamine, 3,5-dichlorobenzyl halide
Catalysts Pd(CF3CO2)2/(S,S)-f-binaphane, Rh or Ir complexes with Walphos ligands
Solvents Dichloromethane, acetonitrile, methanol
Reaction Conditions Hydrogen pressure (1–5 atm), room temperature to 50°C, Brønsted acid additives
Enantioselectivity (ee) Up to 99%
Yield 80–90%
Purification Reverse-phase chromatography, silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclohexyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-N-Cyclohexyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Cyclohexyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by two key structural elements:

  • N-Substituents : The cyclohexyl group enhances hydrophobicity, which is critical for membrane penetration and target binding .
  • Benzyl Substituents : The 3,5-dichloro configuration on the benzyl ring contributes to moderate anti-HIV activity, though para-substituted analogs (e.g., 4-chlorobenzyl derivatives) exhibit higher potency in related compounds .
Key Structural Analogs:

Compound 13i (3,5-dichlorobenzyl derivative) : Displays moderate anti-HIV activity (EC₅₀ = 110 µM) .

Aliphatic N-Substituted Derivatives (e.g., compounds 13a-b) : Lower activity due to reduced hydrophobicity .

(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: A collagenase inhibitor (IC₅₀ = 1.48 mM) with dichloro substituents at the 2,4 positions, highlighting the role of halogen placement in target binding .

Table 1: Activity and Structural Comparison of Dichlorobenzyl-Containing Compounds
Compound Substituent Positions Activity (EC₅₀/IC₅₀) Biological Target Key Interactions
(S)-N-Cyclohexyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine 3,5-dichloro 110 µM (EC₅₀) Anti-HIV Hydrophobic binding via cyclohexyl group
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-dichloro 1.48 mM (IC₅₀) Collagenase H-bond with Gln215; π–π with Tyr201
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid 2,6-dichloro 1.31 mM (IC₅₀) Collagenase Shorter H-bond (1.961 Å)
Mono-substituted benzyl derivatives (e.g., 13c-h) Para/meta/ortho <110 µM (EC₅₀) Anti-HIV Enhanced para-substituent potency

Structure-Activity Relationship (SAR) Analysis

  • Chlorine Position: Meta-substituted dichloro groups (3,5-) in anti-HIV compounds provide moderate activity, while para-substituted mono-chloro analogs are more potent . In collagenase inhibitors, 2,4- and 2,6-dichloro configurations optimize enzyme binding via H-bonds and π–π interactions .
  • Hydrophobicity : The cyclohexyl group in the target compound enhances membrane permeability, a feature absent in aliphatic N-substituted derivatives (e.g., compounds 13a-b) .
  • Scaffold Flexibility: Pyrrolidine and pentynoic acid backbones influence conformational stability, affecting binding to divergent targets (HIV vs. collagenase).

Biological Activity

(S)-N-Cyclohexyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's chemical structure includes a cyclohexyl group and a dichlorobenzyl moiety attached to a pyrrolidine core. Its molecular formula is C13H16Cl2NC_{13}H_{16}Cl_2N with a molecular weight of approximately 246.13 g/mol. The presence of the 3,5-dichlorobenzyl group is crucial for its biological activity, particularly in cancer research.

Research indicates that this compound exhibits significant anticancer properties. The mechanism of action appears to involve:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. For instance, it demonstrated an IC50 value of 1.95 µM against MCF-7 cells, indicating potent antiproliferative activity .
  • Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to increased caspase-3 expression and subsequent cell death .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the table below:

Cell Line IC50 (µM) Mechanism
MCF-71.95Cell proliferation inhibition
HCT-1162.36Apoptosis induction
PC-33.45EGFR inhibition

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer : A study conducted by Zhang et al. evaluated the compound's effect on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 1.95 µM, suggesting its potential as a therapeutic agent against breast cancer .
  • Prostate Cancer Research : In another investigation focusing on prostate cancer (PC-3 cells), the compound exhibited an IC50 value of 3.45 µM. This study highlighted its role in inhibiting EGFR signaling pathways, which are often overactive in prostate cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.